An In-depth Technical Guide to the Chemical Properties and Reactivity of 3,4-Diaminobenzoic Acid
An In-depth Technical Guide to the Chemical Properties and Reactivity of 3,4-Diaminobenzoic Acid
Introduction: The Versatile Scaffolding of 3,4-Diaminobenzoic Acid
3,4-Diaminobenzoic acid (DABA), CAS No. 619-05-6, is an aromatic compound of significant interest to the scientific community, particularly those in medicinal chemistry, polymer science, and materials research.[1][2] Its structure is deceptively simple: a benzoic acid core functionalized with two adjacent amino groups at the 3- and 4-positions.[1] This specific arrangement of a carboxylic acid and an ortho-phenylenediamine moiety within a single molecule imparts a unique and highly versatile reactivity profile. It is not merely a trifunctional molecule; it is a pre-organized scaffold for the construction of complex heterocyclic systems. In the solid state, DABA exists as a zwitterion, with the carboxylic proton transferred to the meta-positioned amino group.[3][4]
This guide provides an in-depth exploration of the core chemical properties and reactivity of DABA. We will move beyond a simple recitation of facts to explore the causality behind its chemical behavior, offering field-proven insights and detailed protocols for its application. For researchers and drug development professionals, a thorough understanding of DABA is foundational for its use as a key building block in the synthesis of pharmaceuticals, high-performance polymers like polybenzimidazoles (PBIs), and specialized dyes.[1][2][5]
Core Physicochemical Properties
The physical properties of DABA dictate its handling, storage, and behavior in various solvent systems. It typically appears as an off-white to light brown crystalline powder.[1][6] Its stability under ambient conditions is good, though it should be stored protected from light and air to prevent gradual oxidation and degradation.[6][7]
| Property | Value | Source(s) |
| CAS Number | 619-05-6 | [1][4][7] |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| Appearance | Off-white to light brown crystalline powder | [1][4][6] |
| Melting Point | 208-210 °C (with decomposition) | [3][7] |
| Solubility (at 20°C) | Water: 2.2 g/L[3][8]Methanol: 10 mg/mL[3][4]DMF: Soluble[3][4] | [3][4][8] |
| pKa (Carboxylic Acid) | 4.75 | [9] |
| Predicted pKa | 5.02 ± 0.10 | [6][7] |
Spectral Characterization
Unambiguous identification of DABA and its reaction products is critical. The following spectral data are characteristic of the compound's structure.
| Technique | Characteristic Features | Source(s) |
| ¹H NMR | Aromatic protons typically appear as a complex multiplet system between 6.4 and 7.2 ppm. The spectrum shows three distinct aromatic signals corresponding to the protons at the C2, C5, and C6 positions. The amino and carboxylic acid protons are exchangeable and may appear as broad singlets. | [10][11] |
| ¹³C NMR | The spectrum will display seven distinct carbon signals. The carboxyl carbon appears downfield (>167 ppm), while the six aromatic carbons appear in the 114-151 ppm range. The carbons bearing the amino groups (C3, C4) are typically shielded compared to the others. | [12] |
| FT-IR (cm⁻¹) | ~3400-3200: N-H stretching (symmetric and asymmetric) of the two amino groups.~3000-2500: Broad O-H stretching of the carboxylic acid.~1680-1660: C=O stretching of the carboxylic acid.~1620-1580: N-H bending and aromatic C=C stretching. | [11] |
| Mass Spectrometry | The molecular ion peak [M]⁺ is observed at m/z = 152. | [12] |
The Landscape of Reactivity: A Trifunctional Building Block
The utility of DABA stems from the distinct reactivity of its three functional groups. The ortho-disposed amino groups, in particular, provide a gateway to a vast array of heterocyclic chemistry.
Caption: Reactivity map of 3,4-Diaminobenzoic acid's functional groups.
Reactions of the Carboxylic Acid Group
The -COOH group undergoes typical reactions of aromatic carboxylic acids. It can be readily converted to esters via Fischer esterification or to amides using standard peptide coupling reagents (e.g., HATU, EDC), providing a handle for attaching DABA to other molecules of interest.
Reactions of the Amino Groups
The two amino groups behave as typical aromatic amines. They can be acylated by acid chlorides or anhydrides and can undergo diazotization when treated with nitrous acid to form diazonium salts. These salts are intermediates in the synthesis of azo dyes and other derivatives.[1]
The Power of Synergy: ortho-Diamino Cyclocondensation
The most powerful and widely exploited feature of DABA is the synergistic reactivity of the adjacent amino groups. This ortho-phenylenediamine motif is a classic precursor for a variety of fused heterocyclic rings.
-
Benzimidazole Synthesis: Condensation with aldehydes or carboxylic acids (or their derivatives) under acidic conditions yields 2-substituted benzimidazoles.[13] This reaction, often referred to as the Phillips condensation, is a cornerstone of medicinal chemistry, as the benzimidazole core is a privileged scaffold found in numerous FDA-approved drugs.[3][14]
-
Quinoxaline Synthesis: Reaction with 1,2-dicarbonyl compounds, such as glyoxal or benzil, leads to the formation of quinoxalines.[3][15] This provides a route to another important class of nitrogen-containing heterocycles.
-
Polymerization: As an AB-type monomer containing both nucleophilic amine groups and an electrophilic carboxylic acid group, DABA can undergo self-condensation at high temperatures, typically in a polyphosphoric acid (PPA) medium, to produce poly(2,5-benzimidazole) (ABPBI), a high-performance polymer known for its exceptional thermal and chemical stability.[2][16][17]
Key Synthetic Protocols & Mechanistic Insights
The following protocols are presented as self-validating systems, including justifications for procedural steps and methods for verification, reflecting best practices in a research setting.
Protocol 1: Synthesis of a 2-Arylbenzimidazole via Phillips Condensation
This protocol details the synthesis of a benzimidazole derivative from DABA and an aromatic aldehyde, a common transformation in drug discovery.
Introduction & Causality: The reaction proceeds via initial formation of a Schiff base between one amino group and the aldehyde. The intramolecular nucleophilic attack of the second amino group onto the imine carbon initiates cyclization. The subsequent dehydration and aromatization (often an oxidation) yields the stable benzimidazole ring. An acid catalyst is typically not required with aldehydes but a mild oxidant is used to facilitate the final aromatization step.
Materials and Reagents:
-
3,4-Diaminobenzoic acid (DABA)
-
An aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol (solvent)
-
Sodium metabisulfite (Na₂S₂O₅) or a similar mild oxidant/catalyst
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 3,4-diaminobenzoic acid in ethanol.
-
Reagent Addition: Add 1.05 equivalents of the aromatic aldehyde to the solution.
-
Catalyst Addition: Add a catalytic amount (e.g., 0.2 equivalents) of sodium metabisulfite.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification (Trustworthiness): Collect the crude solid by filtration. Wash the solid with cold ethanol to remove unreacted starting materials. Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2-arylbenzimidazole-5-carboxylic acid.
-
Characterization: Confirm the identity and purity of the product by measuring its melting point and acquiring ¹H NMR and mass spectra.
Caption: Experimental workflow for benzimidazole synthesis from DABA.
Protocol 2: Selective Amide Bond Formation with an Fmoc-Protected Amino Acid
This protocol demonstrates the use of DABA in peptide chemistry, showcasing a selective acylation of one amino group.[18][19]
Introduction & Causality: While DABA has two amino groups, selective acylation at the more sterically accessible 3-amino position can be achieved under controlled conditions using modern coupling reagents. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an efficient coupling agent that activates the carboxylic acid of the incoming amino acid, facilitating nucleophilic attack by the amine. An organic base like N-methylmorpholine (NMM) is used to deprotonate the amine and neutralize the acid byproduct.
Materials and Reagents:
-
Fmoc-protected amino acid (e.g., Fmoc-Phe-OH)
-
3,4-Diaminobenzoic acid (DABA)
-
HATU
-
N-Methylmorpholine (NMM)
-
Dimethylformamide (DMF, anhydrous)
-
Water (for precipitation)
Step-by-Step Methodology:
-
Activation: In a flask under an inert atmosphere (N₂), dissolve 1.0 equivalent of the Fmoc-amino acid and 1.2 equivalents of HATU in anhydrous DMF.
-
Base Addition: Add 2.0 equivalents of NMM and stir the solution for 60 minutes at room temperature to form the activated ester.
-
Coupling: Cool the solution to 0 °C in an ice bath. Add 1.3 equivalents of DABA in portions over 30-40 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Workup & Purification (Trustworthiness): Reduce the DMF volume by half under vacuum. Add a large volume of water to the concentrated mixture to precipitate the product. Stir the resulting slurry for 60 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. The product is often pure enough for subsequent use without chromatography.[18]
-
Characterization: Confirm the structure via NMR and Mass Spectrometry.
Applications in Materials Science and Drug Discovery
The unique reactivity of DABA makes it a valuable precursor in several high-tech fields:
-
Drug Discovery: DABA is a foundational component for synthesizing inhibitors of the oxytocinase subfamily of M1 aminopeptidases, which are implicated in immune regulation.[20] Its derivatives have been explored for antibacterial, antifungal, and anticancer properties, largely owing to the versatile benzimidazole scaffold it can produce.[1]
-
Polymer Chemistry: As a monomer for polybenzimidazoles (PBIs), DABA contributes to materials with extraordinary thermal stability and mechanical strength.[2] These polymers are used in demanding applications, including protective apparel for firefighters, aerospace components, and high-temperature fuel cell membranes.[17]
-
Dye and Pigment Industry: The amino groups can be diazotized and coupled to form vibrant and stable azo dyes.[1]
Safety, Handling, and Storage
As a laboratory chemical, 3,4-diaminobenzoic acid requires careful handling to minimize risk.
-
Potential Health Effects: DABA is classified as an irritant. It may cause irritation to the eyes, skin, and respiratory system upon contact or inhalation.[21][22][23] The toxicological properties have not been fully investigated.[21]
-
Personal Protective Equipment (PPE): Always wear appropriate chemical safety goggles, nitrile gloves, and a lab coat.[21][22] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[21][24]
-
Handling and Storage: Avoid creating dust. Wash hands thoroughly after handling. Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[7][21]
-
First Aid: In case of eye contact, flush immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and water. If inhaled, move to fresh air. If ingested, rinse mouth with water. Seek medical attention if irritation or other symptoms persist.[21][25]
Conclusion
3,4-Diaminobenzoic acid is a cornerstone molecule for synthetic chemists. Its value proposition lies in the elegant convergence of three reactive functional groups within a simple, stable aromatic framework. The ortho-phenylenediamine moiety, in particular, serves as a master key for unlocking efficient synthetic routes to benzimidazoles and other critical heterocyclic systems. For scientists in drug discovery and materials science, mastering the reactivity of DABA is not just an academic exercise; it is a practical necessity for innovating the next generation of medicines and high-performance materials.
References
-
Srini Chem. (n.d.). A Complete Guide to 3,4-Diaminobenzoic Acid (CAS 619-05-6). [Online] Available at: [Link]
-
Protheragen. (n.d.). 3,4-Diaminobenzoic acid. [Online] Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,4-Diaminobenzoic acid, 97%. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of [13C6]3,4-diaminobenzoic acid as a precursor for stable isotope labeled benzimidazoles. [Online] Available at: [Link]
-
Datasheet. (n.d.). 3,4-Diaminobenzoic acid. [Online] Available at: [Link]
-
University of Canterbury. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino substituted derivatives. [Online] Available at: [Link]
-
Wiley Science Solutions. (n.d.). 3,4-Diaminobenzoic acid - SpectraBase. [Online] Available at: [Link]
-
ResearchGate. (2006). Synthesis of 3,4-diaminobenzoic acid under microwave irradiation. [Online] Available at: [Link]
-
Loba Chemie. (2016). 3-5'-DIAMINOBENZOIC ACID FOR SYNTHESIS MSDS. [Online] Available at: [Link]
-
BIP-CIC. (n.d.). SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE. [Online] Available at: [Link]
-
Wangfang Data. (2016). Copolymerization of 4-(3,4-diamino-phenoxy)-benzoic acid and 3,4-diaminobenzoic acid towards H. [Online] Available at: [Link]
-
National Institutes of Health (NIH). (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. [Online] Available at: [Link]
-
ResearchGate. (n.d.). 1H-NMR spectra of 3,4-DABA and 3,4-DABA.2HCl. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Spectral characteristics of 3, 5-diaminobenzoic acid in pure and mixed solvents: Experimental and theoretical study. [Online] Available at: [Link]
-
KISTI. (n.d.). Copolymerization of 4-(3,4-diamino-phenoxy)-benzoic acid and 3,4-diaminobenzoic acid towards H3PO4-doped PBI membranes for proton conductor with better processability. [Online] Available at: [Link]
-
PubMed. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. [Online] Available at: [Link]
-
ACS Publications. (2016). 3,4-Diaminobenzoic Acid Derivatives as Inhibitors of the Oxytocinase Subfamily of M1 Aminopeptidases with Immune-Regulating Properties. [Online] Available at: [Link]
-
MDPI. (2019). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. [Online] Available at: [Link]
-
ACS Publications. (2009). Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid, 4-Acetoxybenzoic Acid, 3,5-Diaminobenzoic Acid, and 2,4-Dichlorobenzoic Acid in Ethanol. [Online] Available at: [Link]
-
ACS Omega. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. [Online] Available at: [Link]
-
MDPI. (2018). Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. [Online] Available at: [Link]
Sources
- 1. srinichem.com [srinichem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3,4-Diaminobenzoic acid | 619-05-6 [chemicalbook.com]
- 4. 3,4-Diaminobenzoic acid CAS#: 619-05-6 [m.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 3,4-Diaminobenzoic acid - Protheragen [protheragen.ai]
- 8. 3,4-Diaminobenzoic acid, 97% | Fisher Scientific [fishersci.ca]
- 9. global.oup.com [global.oup.com]
- 10. 3,4-Diaminobenzoic acid(619-05-6) 1H NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
- 13. researchgate.net [researchgate.net]
- 14. A14213.14 [thermofisher.com]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 16. Copolymerization of 4-(3,4-diamino-phenoxy)-benzoic acid and 3,4-diaminobenzoic acid towards H [zhikuyun.lwinst.com]
- 17. [논문]Copolymerization of 4-(3,4-diamino-phenoxy)-benzoic acid and 3,4-diaminobenzoic acid towards H3PO4-doped PBI membranes for proton conductor with better processability [scienceon.kisti.re.kr]
- 18. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 22. assets.thermofisher.com [assets.thermofisher.com]
- 23. lobachemie.com [lobachemie.com]
- 24. datasheets.scbt.com [datasheets.scbt.com]
- 25. chemicalbook.com [chemicalbook.com]
